molecular formula C15H15ClN4O3S B2643679 N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide CAS No. 899969-94-9

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide

Katalognummer B2643679
CAS-Nummer: 899969-94-9
Molekulargewicht: 366.82
InChI-Schlüssel: JINSBBPZVGOHJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide” is a chemical compound with potential applications in various fields of research. It is a derivative of pyrazoline, a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure .


Synthesis Analysis

The synthesis of pyrazoline derivatives, such as the compound , typically involves the reaction of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,4-c]pyrazole core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring. The five-membered ring contains two nitrogen atoms and a sulfur atom, while the six-membered ring is aromatic and contains the 4-chlorophenyl group .

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Pharmacophore Models

One study investigated the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor. This research provided insights into the conformational analysis, energetic stability, and pharmacophore models for CB1 receptor ligands. The study suggested that certain structural features, such as the N1 aromatic ring moiety and the pyrazole C3 substituent, play crucial roles in receptor binding and antagonist activity. This knowledge is essential for designing compounds with targeted biological activities Shim et al., 2002.

Synthesis and Anticancer Activity

Another investigation focused on the synthesis of novel compounds incorporating biologically active heterocyclic entities such as oxazole and pyridine. These compounds exhibited significant anticancer activity, as demonstrated by in vitro studies against a 60 cancer cell line panel. The research highlights the potential of these compounds in developing new anticancer therapies Katariya et al., 2021.

Computational Design and Drug Properties

A study on the rational design and computational structure-activity relationship of a compound similar to N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide revealed its potential in inhibiting protein kinases. The research utilized computational predictions to improve understanding of drug properties and effects on the human body Singh et al., 2009.

Mixed-ligand Complexes and Antimicrobial Agents

Further studies include the synthesis of mixed-ligand complexes with potential applications in pharmaceutical drugs to overcome microbe resistance. These findings are crucial for the development of new antimicrobial agents with improved efficacy Videira et al., 2009.

Novel Heterocyclic Compounds

Research on novel heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, demonstrated their synthesis and potential uses. These compounds were characterized by spectral data and assessed for their antimicrobial activities, showcasing their utility in developing new therapeutic agents Fadda et al., 2012.

Eigenschaften

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c16-9-1-3-10(4-2-9)20-13(11-7-24-8-12(11)19-20)18-15(23)14(22)17-5-6-21/h1-4,21H,5-8H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINSBBPZVGOHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.